molecular formula C14H14 B036059 3-Ethylbiphenyl CAS No. 5668-93-9

3-Ethylbiphenyl

Cat. No.: B036059
CAS No.: 5668-93-9
M. Wt: 182.26 g/mol
InChI Key: HUXKTWJQSHBZIV-UHFFFAOYSA-N
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Description

3-Ethylbiphenyl is an organic compound with the molecular formula C14H14. It is a derivative of biphenyl, where an ethyl group is attached to the third carbon of one of the benzene rings. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a colorless to almost colorless liquid with a boiling point of approximately 284°C and a melting point of -27°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethylbiphenyl can be synthesized through several methods. One common method involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a copper(I) chloride catalyst. The diazotization reagent used is often isopropyl nitrite, which is prepared from sodium nitrite, isopropanol, and hydrochloric acid .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve catalytic coupling reactions such as the Suzuki reaction, where aryl halides are coupled with arylboronic acids in the presence of a palladium catalyst. This method is favored for its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: 3-Ethylbiphenyl undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding biphenyl carboxylic acids.

    Reduction: Reduction reactions can convert it into ethyl-substituted cyclohexyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.

Major Products:

Comparison with Similar Compounds

    Biphenyl: The parent compound without the ethyl substitution.

    4-Ethylbiphenyl: An isomer with the ethyl group attached to the fourth carbon.

    2-Ethylbiphenyl: An isomer with the ethyl group attached to the second carbon.

Uniqueness: 3-Ethylbiphenyl is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different physical properties and reactivity profiles, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

1-ethyl-3-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14/c1-2-12-7-6-10-14(11-12)13-8-4-3-5-9-13/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXKTWJQSHBZIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073353
Record name 1,1'-Biphenyl, 3-ethyl-
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Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5668-93-9
Record name 3-Ethylbiphenyl
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Record name 3-Ethylbiphenyl
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Record name 1,1'-Biphenyl, 3-ethyl-
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Record name 3-ethylbiphenyl
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Record name 3-ETHYLBIPHENYL
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